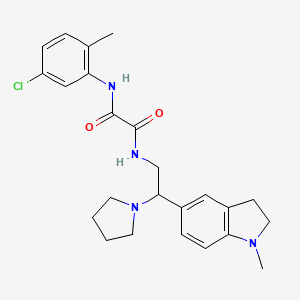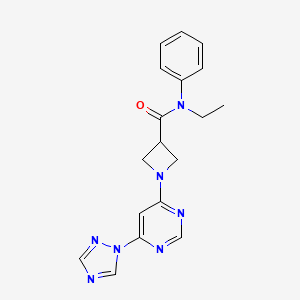![molecular formula C18H17NO6 B2924568 4-((1-(2-(苯并[d][1,3]二氧杂环-5-基)乙酰)氮杂环-3-基)氧基)-6-甲基-2H-吡喃-2-酮 CAS No. 2034271-82-2](/img/structure/B2924568.png)
4-((1-(2-(苯并[d][1,3]二氧杂环-5-基)乙酰)氮杂环-3-基)氧基)-6-甲基-2H-吡喃-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, an acetyl group, an azetidin-3-yl group, and a pyran-2-one group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group and the pyran-2-one group are likely to contribute to the overall structure of the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions and reagents used. For example, it might participate in Pd-catalyzed C-N cross-coupling reactions . It could also undergo reactions with primary amines .科学研究应用
Anticancer Activity
This compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Antidiabetic Agents
Benzodioxol carboxamide derivatives, which include this compound, have been investigated for their antidiabetic potential . Some of these compounds displayed potent α-amylase inhibition, suggesting their potential as antidiabetic agents . In vivo experiments with these compounds substantially reduced blood glucose levels in a streptozotocin-induced diabetic mice model .
Antiproliferative Activity
Some benzodioxol derivatives, including this compound, have demonstrated significant activity against cancer cell lines . These compounds have shown compelling in vitro anticancer efficacy and safety for normal cells, underscoring the need for further in vivo assessment .
Cell Cycle Modulation
This compound has been associated with the modulation of the cell cycle . It has been found to cause cell cycle arrest at the S phase, which is a critical process in the growth and development of cells .
Apoptosis Induction
This compound has been linked to the induction of apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial mechanism in cancer treatment as it leads to the death of cancer cells .
Drug Design and Synthesis
This compound has been used in the design and synthesis of new drugs . Its structure has served as a template for the creation of new compounds with potential therapeutic applications .
未来方向
作用机制
Target of Action
Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The compound likely affects multiple biochemical pathways given its potential anticancer activity. One possible pathway is the regulation of cell cycle progression, particularly the transition from the S phase to the G2/M phase . The compound may also influence pathways related to apoptosis, the process of programmed cell death .
Result of Action
The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cell lines . This can lead to a decrease in the proliferation of cancer cells and potentially to tumor shrinkage.
属性
IUPAC Name |
4-[1-[2-(1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-11-4-13(7-18(21)24-11)25-14-8-19(9-14)17(20)6-12-2-3-15-16(5-12)23-10-22-15/h2-5,7,14H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQUJJNQEDEUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B2924487.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2924488.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B2924492.png)

![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/no-structure.png)
![2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2924496.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2924497.png)
![1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone](/img/structure/B2924498.png)
![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2924499.png)

![4-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2924502.png)
![3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2924503.png)
